N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide
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Overview
Description
N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide: is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, an acetyl group, and a piperidine moiety. It is of interest in various fields of research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, under acidic or basic conditions.
Acetylation: The benzofuran derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Piperidine Introduction: The final step involves the reaction of the acetylated benzofuran with piperidine and a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetyl-1-benzofuran-3-yl)-2-(morpholin-1-yl)acetamide
- N-(2-acetyl-1-benzofuran-3-yl)-2-(pyrrolidin-1-yl)acetamide
Uniqueness
N-(2-acetyl-1-benzofuran-3-yl)-2-(piperidin-1-yl)acetamide is unique due to the presence of the piperidine moiety, which can impart distinct biological activities and chemical properties compared to its analogs. The specific arrangement of functional groups in this compound can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
N-(2-acetyl-1-benzofuran-3-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H20N2O3/c1-12(20)17-16(13-7-3-4-8-14(13)22-17)18-15(21)11-19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,21) |
InChI Key |
GIKNNAAIZDFLIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
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